1,6-anhydro-N-acetyl-beta-muramate

Catalog No.
S631484
CAS No.
M.F
C11H16NO7-
M. Wt
274.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-anhydro-N-acetyl-beta-muramate

Product Name

1,6-anhydro-N-acetyl-beta-muramate

IUPAC Name

(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoate

Molecular Formula

C11H16NO7-

Molecular Weight

274.25 g/mol

InChI

InChI=1S/C11H17NO7/c1-4(10(15)16)18-9-7(12-5(2)13)11-17-3-6(19-11)8(9)14/h4,6-9,11,14H,3H2,1-2H3,(H,12,13)(H,15,16)/p-1/t4-,6-,7-,8-,9-,11-/m1/s1

InChI Key

ZFEGYUMHFZOYIY-YVNCZSHWSA-M

SMILES

CC(C(=O)[O-])OC1C(C2OCC(C1O)O2)NC(=O)C

Canonical SMILES

CC(C(=O)[O-])OC1C(C2OCC(C1O)O2)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)[O-])O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O)O2)NC(=O)C

1,6-anhydro-N-acetyl-beta-muramate is a monocarboxylic acid anion obtained by removal of a proton from the carboxy group of 1,6-anhydro-N-acetyl-beta-muramic acid. It is a carbohydrate acid derivative anion and a monocarboxylic acid anion. It is a conjugate base of a 1,6-anhydro-N-acetyl-beta-muramic acid.

1,6-anhydro-N-acetyl-beta-muramate is a chemical compound that belongs to the class of oxepanes, which are characterized by a seven-membered ring containing one oxygen atom. It is derived from N-acetyl-beta-muramic acid, a significant component of bacterial cell walls, particularly in peptidoglycan structures. The compound's structure features an anhydro linkage, which is formed by the elimination of water between two hydroxy groups of the monosaccharide unit. This unique arrangement contributes to its biological functions and interactions within microbial environments .

. Notably, it acts as a substrate for the enzyme anhydro-N-acetylmuramic acid kinase. The reaction catalyzed by this enzyme involves the phosphorylation of 1,6-anhydro-N-acetyl-beta-muramate using ATP, resulting in the production of ADP and N-acetylmuramic acid . This reaction is crucial for the metabolism of bacterial cell wall components and highlights the compound's role in microbial physiology.

The biological activity of 1,6-anhydro-N-acetyl-beta-muramate is primarily associated with its role in bacterial cell wall synthesis and maintenance. It is integral to the structure of peptidoglycan, which provides rigidity and shape to bacterial cells. Additionally, its metabolic pathways are essential for bacterial growth and survival. Research has indicated that compounds like 1,6-anhydro-N-acetyl-beta-muramate can influence microbial interactions and may serve as targets for antibiotic development due to their critical functions in bacteria .

Synthesis of 1,6-anhydro-N-acetyl-beta-muramate can be achieved through various chemical methods. One common approach involves the dehydration of N-acetylmuramic acid under specific conditions that promote intramolecular ether formation. This process typically requires controlled temperatures and the presence of dehydrating agents to facilitate the elimination of water and form the anhydro linkage. Alternative synthetic routes may also involve enzymatic methods or the use of protecting groups to selectively dehydrate hydroxyl functionalities .

1,6-anhydro-N-acetyl-beta-muramate has several applications in biochemical research and pharmaceutical development. Its role as a substrate in enzymatic reactions makes it valuable for studying metabolic pathways in bacteria. Furthermore, due to its structural similarity to components found in bacterial cell walls, it may serve as a lead compound in the design of new antibiotics aimed at disrupting peptidoglycan synthesis in pathogenic bacteria . Additionally, it can be utilized in studies investigating bacterial resistance mechanisms.

Interaction studies involving 1,6-anhydro-N-acetyl-beta-muramate often focus on its binding affinities with enzymes involved in bacterial metabolism. Research indicates that this compound interacts specifically with anhydro-N-acetylmuramic acid kinase, influencing its catalytic activity. Understanding these interactions can provide insights into how bacteria regulate their cell wall synthesis and respond to environmental changes or antibiotic pressures .

Several compounds share structural similarities with 1,6-anhydro-N-acetyl-beta-muramate, including:

  • N-acetylmuramic acid: A direct precursor in peptidoglycan biosynthesis.
  • N-acetylglucosamine: A component of chitin and peptidoglycan; plays a role in cell wall structure.
  • Muramyl dipeptide: A derivative involved in immune system activation.

Comparison Table

CompoundStructural FeaturesBiological Role
1,6-Anhydro-N-acetyl-beta-muramateAnhydro linkage; oxepane ringSubstrate for kinase; involved in peptidoglycan metabolism
N-Acetylmuramic AcidContains a carboxylic acid groupEssential for peptidoglycan structure
N-AcetylglucosamineAmino sugar; hydroxyl groupsKey component of chitin and peptidoglycan
Muramyl DipeptideComposed of N-acetylmuramic acid and N-acetylglucosamineActivates immune response; involved in inflammation

Uniqueness

The uniqueness of 1,6-anhydro-N-acetyl-beta-muramate lies in its specific anhydro structure that distinguishes it from other muramic acid derivatives. This feature not only affects its biochemical reactivity but also its potential applications as a target for novel antibacterial therapies aimed at disrupting bacterial cell wall integrity .

XLogP3

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Wikipedia

1,6-anhydro-N-acetyl-beta-muramate

Dates

Last modified: 02-18-2024

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